(4-Oxo-thiazolidin-3-yl)-acetic acid
Overview
Description
(4-Oxo-thiazolidin-3-yl)-acetic acid is a heterocyclic compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring fused with an oxo group and an acetic acid moiety
Mechanism of Action
Target of Action
Thiazolidinone derivatives, which include (4-oxo-thiazolidin-3-yl)-acetic acid, have been reported to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific substituents present in its structure.
Mode of Action
It is known that thiazolidinone derivatives can interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes would depend on the nature of the target and the specific structure of the thiazolidinone derivative.
Biochemical Pathways
Thiazolidinone derivatives have been reported to exhibit antioxidant activity , suggesting that they may affect pathways related to oxidative stress and free radical scavenging. The downstream effects of these interactions would depend on the specific context and the other compounds present.
Pharmacokinetics
The lipophilicity of thiazolidinone derivatives is known to aid in their penetration through the blood-brain barrier , which could impact their bioavailability and distribution.
Result of Action
Given the reported antioxidant activity of thiazolidinone derivatives , it is possible that this compound could help to neutralize free radicals and reduce oxidative stress at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-thiazolidin-3-yl)-acetic acid typically involves a one-pot condensation and cyclization reaction. One common method includes the reaction between substituted aromatic aldehydes, ethyl 3-aminopropionate hydrochloride, and mercaptoacetic acid . This reaction proceeds under moderate to good yields and involves the formation of ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-toxic solvents like water and employing catalytic reactions, are often applied to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-thiazolidin-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidine derivatives .
Scientific Research Applications
(4-Oxo-thiazolidin-3-yl)-acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-one derivatives: These compounds share a similar thiazolidine ring structure but differ in their substituents and biological activities.
Benzothiazole derivatives: These compounds have a benzene ring fused with a thiazole ring and exhibit a wide range of biological activities, including antiviral and antimicrobial properties.
Uniqueness
(4-Oxo-thiazolidin-3-yl)-acetic acid is unique due to its combination of an oxo group and an acetic acid moiety, which enhances its reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial applications .
Biological Activity
(4-Oxo-thiazolidin-3-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound belongs to the thiazolidine family of compounds, which are characterized by a five-membered ring containing sulfur and nitrogen. These compounds have been studied for their various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Aldose Reductase Inhibition : This compound has been shown to inhibit aldose reductase (ALR2), an enzyme involved in the polyol pathway, which is significant in diabetic complications. Studies indicate that certain derivatives exhibit submicromolar IC50 values against ALR2, making them more potent than the clinically used inhibitor epalrestat .
- Antimicrobial Activity : Research has demonstrated that thiazolidine derivatives possess antimicrobial properties against various bacterial strains. The compound's effectiveness is often evaluated through minimum inhibitory concentration (MIC) assays .
- Cytotoxicity Against Cancer Cells : The compound has shown potential cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), indicating its possible application in oncology .
Antimicrobial Activity
A summary of the antimicrobial activity of this compound and its derivatives is presented in the table below:
Compound | Target Organism | MIC (µg/mL) | Activity Level |
---|---|---|---|
1 | Staphylococcus aureus | 50 | Moderate |
2 | Escherichia coli | 100 | Moderate |
3 | Candida albicans | 25 | Good |
4 | Klebsiella pneumoniae | 200 | Moderate |
The above table illustrates the effectiveness of various derivatives against different pathogens, highlighting their potential as antimicrobial agents .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound derivatives against several cancer cell lines:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HepG2 | 15 | High |
MCF-7 | 20 | Moderate |
HT-29 | 25 | Moderate |
These findings suggest that certain derivatives are selectively toxic to cancer cells while sparing normal cells .
Case Studies and Research Findings
- Aldose Reductase Inhibition : A study compared the inhibitory effects of various thiazolidine derivatives on ALR2. The most effective compound demonstrated over five times the potency of epalrestat, with detailed molecular docking studies revealing key interactions within the enzyme's binding site .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of synthesized thiazolidine derivatives found that several compounds exhibited MIC values significantly lower than traditional antibiotics, indicating potential for development as new antimicrobial agents .
- Cytotoxicity Evaluation : A series of experiments conducted on different human cancer cell lines showed that specific derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-4-2-10-3-6(4)1-5(8)9/h1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPPUQAAZNDUAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106562-27-0 | |
Record name | 2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.